Potassium peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Dentistry

In dentistry, potassium peroxide finds use in desensitizing agents applied during teeth bleaching procedures. Studies have shown that incorporating potassium peroxide with potassium nitrate and fluoride into these agents effectively reduces tooth sensitivity associated with bleaching without compromising the whitening effect [1]. This research suggests potassium peroxide plays a role in mitigating discomfort during a common dental procedure.

[1] Reis et al., (2011) "Effect of desensitizing agents containing potassium nitrate/fluoride or potassium peroxide on dentin hypersensitivity during bleaching with carbamide peroxide gel" Journal of Dentistry,

Photocatalysis

Photocatalysis is a field of research focused on utilizing light to drive chemical reactions. Potassium peroxide demonstrates potential in this area. A recent study investigated the use of potassium in photocatalysts for the evolution of hydrogen peroxide (H2O2) through a dual-electron oxygen (O2) reduction process. This research highlights the role potassium peroxide might play in future developments related to energy conversion and environmental applications [2].

[2] Pan et al., (2022) "Potassium-Promoted Dual-Electron Oxygen Reduction for H2O2 Evolution over a Metal-Free Carbon Nitride Photocatalyst" Angewandte Chemie International Edition,

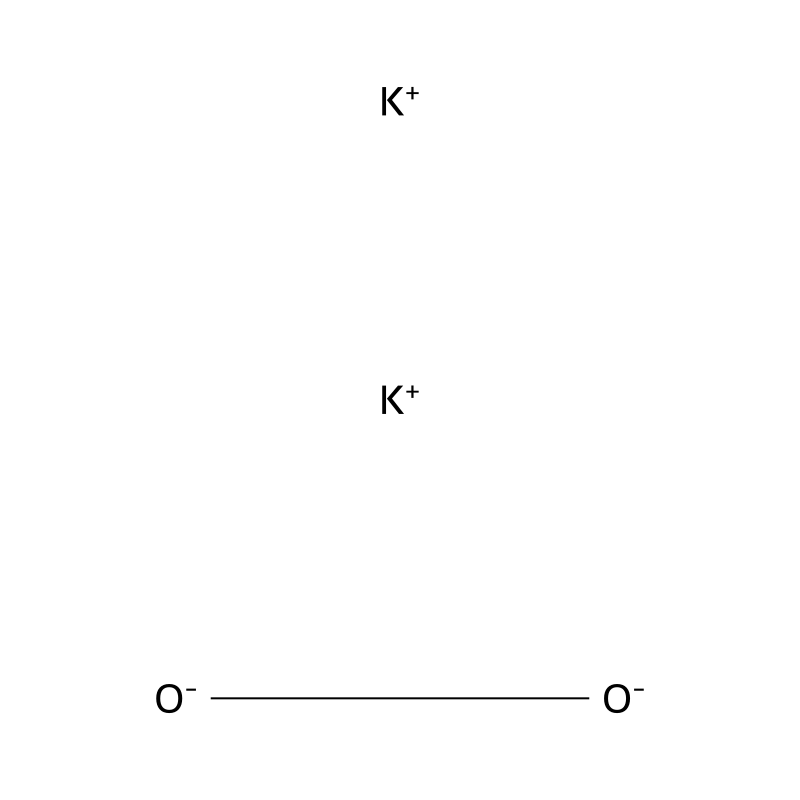

Potassium peroxide is an inorganic compound with the chemical formula . It appears as a white to yellowish solid and is known for its highly reactive and oxidizing properties. Potassium peroxide forms when potassium reacts with oxygen, often alongside potassium oxide () and potassium superoxide (). The compound is not flammable on its own but can react violently with flammable materials and decomposes explosively upon contact with water, producing potassium hydroxide () and oxygen gas () according to the reaction:

The standard enthalpy of formation for potassium peroxide is approximately .

- Formation from Potassium and Oxygen:

- The reaction of potassium with oxygen can yield both potassium peroxide and potassium superoxide, depending on the conditions:

- In certain conditions, particularly with excess oxygen, potassium superoxide may also form:

- Reaction with Water:

- As mentioned earlier, when potassium peroxide reacts with water, it produces potassium hydroxide and oxygen:

- Decomposition:

- Potassium peroxide can decompose under heat or in the presence of acids, releasing oxygen gas.

Potassium peroxide can be synthesized through several methods:

- Direct Reaction:

- Reacting elemental potassium with oxygen gas at elevated temperatures leads to the formation of potassium peroxide.

- Hydration of Potassium Hydroxide:

- Electrochemical Methods:

- Electrolysis of a solution containing potassium salts may also produce potassium peroxide as a byproduct.

Research indicates that the interactions of hydrogen peroxide (a decomposition product of potassium peroxide) with biological systems can lead to significant physiological changes. For instance, studies show that hydrogen peroxide influences ion transport mechanisms across cell membranes, affecting cellular homeostasis and signaling pathways .

Potassium peroxide shares similarities with other peroxides and oxides. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Sodium Peroxide | Used as a bleaching agent; less reactive than potassium peroxide. | |

| Calcium Peroxide | Often used in agriculture as a source of oxygen; more stable than potassium peroxide. | |

| Barium Peroxide | Strong oxidizer; used in various chemical syntheses. | |

| Lithium Peroxide | Used in lithium batteries; less reactive than potassium peroxide. |

Uniqueness of Potassium Peroxide

Potassium peroxide is unique due to its high reactivity and ability to release oxygen upon decomposition when mixed with water. Its applications in air purification and as an oxidizing agent distinguish it from other peroxides that may not exhibit similar reactivity or utility in environmental applications .

Physical Properties

Potassium peroxide is characterized by its distinctive yellowish appearance and solid crystalline structure. The compound demonstrates significant stability under appropriate storage conditions but becomes highly reactive upon exposure to moisture or reducing agents.

Chemical Properties

Potassium peroxide exhibits strong oxidizing properties typical of peroxide compounds. The peroxide ion (O₂²⁻) within its structure contains an oxygen-oxygen single bond with an oxidation state of -1 for each oxygen atom, diverging from the typical -2 oxidation state found in most oxygen-containing compounds.

The most notable chemical reaction of potassium peroxide is its vigorous interaction with water:

2K₂O₂ + 2H₂O → 4KOH + O₂↑

This exothermic reaction produces potassium hydroxide and releases oxygen gas, making it useful for oxygen generation applications. The standard enthalpy of formation (ΔHf°) for potassium peroxide is -496 kJ/mol, indicating the stability of the compound relative to its constituent elements.

Crystal Structure

Potassium peroxide crystallizes in the hexagonal P-62m space group, featuring a three-dimensional structure with complex coordination geometry. X-ray diffraction studies have revealed significant details about its atomic arrangement:

- Two inequivalent potassium sites with different coordination environments

- K atoms in the first site adopt 6-coordinate geometry with four shorter (2.65 Å) and two longer (2.77 Å) K–O bonds

- K atoms in the second site also adopt 6-coordinate geometry but with two shorter (2.74 Å) and four longer (2.89 Å) K–O bonds

- Two inequivalent oxygen sites each bonded to six K atoms and one O atom

- O–O bond lengths of 1.53 Å and 1.54 Å for the first and second oxygen sites, respectively

This detailed understanding of the crystal structure provides insights into the reactivity and properties of potassium peroxide in various applications.

Vacuum-assisted solid-state synthesis represents a sophisticated approach to potassium peroxide production that leverages controlled atmospheric conditions to achieve high-purity products. This methodology has emerged as particularly effective for producing potassium peroxide derivatives with enhanced stability and reduced contamination [2].

The fundamental principle underlying vacuum-assisted synthesis involves the thermal decomposition of potassium-containing precursors under reduced pressure conditions. Research indicates that potassium peroxide can be synthesized through controlled oxidation of metallic potassium in an oxygen-deficient environment at temperatures ranging from 500 to 900°C [3] [4]. The vacuum environment prevents unwanted side reactions and allows for precise control over the oxygen-to-potassium ratio, which is critical for achieving the desired peroxide stoichiometry.

Recent studies have demonstrated that vacuum-assisted microwave reduction techniques can be adapted for peroxide synthesis, achieving high carbon-to-oxygen ratios while maintaining structural integrity [5]. The process involves heating appropriate quantities of potassium nitrate with metallic potassium in a vacuum environment, where the potassium nitrate serves as both an oxidizing agent and a source of oxygen for peroxide formation [6].

The synthesis mechanism proceeds through several distinct phases. Initially, the precursor materials undergo thermal activation at moderate temperatures (400-500°C), followed by controlled oxidation under vacuum conditions. The reduced pressure environment facilitates the removal of volatile by-products while preventing over-oxidation to superoxide species [4]. Temperature control is critical, as potassium peroxide exhibits thermal instability above 500°C, decomposing to potassium oxide and oxygen [7] [2].

Operational parameters significantly influence product quality and yield. Research has established optimal conditions including vacuum pressures of 0.1-1.0 torr, heating rates of 2-5°C per minute, and residence times of 2-8 hours depending on the specific precursor system [3]. The use of specialized reactor designs incorporating heat recovery systems has been shown to improve energy efficiency by up to 30% compared to conventional heating methods [8].

Quality control measures are essential for vacuum-assisted synthesis. In-situ monitoring techniques, including thermogravimetric analysis and mass spectrometry, enable real-time assessment of reaction progress and product formation [9]. These analytical approaches have revealed that the formation of potassium peroxide follows a two-step mechanism involving initial dehydration of hydrated precursors followed by oxidation to the peroxide state.

Solution-Phase Precursor Decomposition Routes

Solution-phase precursor decomposition represents a versatile and scalable approach to potassium peroxide synthesis that offers significant advantages in terms of product homogeneity and reaction control. This methodology involves the controlled decomposition of dissolved potassium-containing compounds in the presence of oxidizing agents, typically hydrogen peroxide or organic peroxides [10].

The fundamental chemistry of solution-phase synthesis centers on the reaction between potassium hydroxide and hydrogen peroxide under carefully controlled conditions. The process begins with the preparation of a potassium hydroxide solution, followed by the slow addition of hydrogen peroxide while maintaining optimal temperature and pH conditions . The reaction proceeds according to the stoichiometric relationship: 2KOH + H₂O₂ → K₂O₂ + 2H₂O, though secondary reactions can occur leading to the formation of various potassium peroxide hydrates and complexes.

Temperature control is paramount in solution-phase synthesis, as excessive heat can lead to decomposition of both the hydrogen peroxide reactant and the desired potassium peroxide product. Research has established optimal reaction temperatures between room temperature and 200°C, with most successful syntheses occurring in the range of 50-100°C [11]. The reaction is typically conducted in aqueous or mixed aqueous-organic solvents, with the choice of solvent system influencing both reaction kinetics and product crystallization behavior.

Recent advances in solution-phase synthesis have focused on the development of novel precursor systems that offer improved control over product morphology and composition. Peroxo-precursor decomposition methods have been successfully employed for the synthesis of potassium-containing perovskite materials, demonstrating the versatility of this approach [11]. These methods involve the formation of peroxo-heteropoly-niobic acid complexes that decompose at moderate temperatures to yield the desired potassium peroxide products.

The kinetics of solution-phase decomposition have been extensively studied, revealing complex reaction mechanisms involving multiple intermediate species. Catalytic decomposition studies have shown that the presence of transition metal ions can significantly influence reaction rates and product selectivity [12] [13]. Potassium polytitanate powders synthesized via molten salt methods have been demonstrated to catalyze hydrogen peroxide decomposition with controllable kinetics, suggesting potential applications in controlled-release peroxide systems.

Purification and isolation of products from solution-phase synthesis present unique challenges. The presence of water and residual hydrogen peroxide necessitates careful drying procedures to prevent product decomposition. Research has shown that solid-liquid separation techniques, including filtration and centrifugation, can be effectively employed to isolate potassium peroxide products . Subsequent washing with deionized water and controlled drying at temperatures below 50°C have been found to preserve product integrity while achieving high purity levels.

Scale-up considerations for solution-phase synthesis are generally favorable due to the relatively mild reaction conditions and the use of readily available reagents. Industrial implementation would require specialized equipment capable of handling hydrogen peroxide solutions and maintaining precise temperature control throughout the process [8]. The development of continuous-flow reactor systems has shown promise for large-scale production, offering improved heat and mass transfer characteristics compared to traditional batch processes.

Mechanochemical Production Scalability Challenges

Mechanochemical synthesis has emerged as a promising approach for potassium peroxide production, offering unique advantages in terms of reaction efficiency and environmental sustainability. This methodology involves the application of mechanical energy to initiate and sustain chemical reactions, often resulting in higher yields and shorter reaction times compared to conventional thermal methods [14] [15].

The fundamental principles of mechanochemical synthesis involve the use of ball milling, grinding, or other mechanical activation techniques to promote chemical reactions between solid reactants. In the context of potassium peroxide synthesis, mechanochemical approaches typically involve the reaction between potassium-containing compounds and oxygen-rich species under high-energy mechanical conditions [14] [16]. The mechanical energy input serves multiple functions: it increases the surface area of reactants, promotes intimate mixing, and provides activation energy for chemical bond formation and breaking.

Recent research has demonstrated that mechanochemical methods can achieve yields of 88-97% for various potassium-containing compounds, with reaction times typically ranging from 0.5 to 2 hours [15] [17]. The high efficiency of mechanochemical synthesis is attributed to the unique reaction environment created by mechanical activation, which can generate localized high temperatures and pressures that facilitate chemical transformations [14].

The scalability of mechanochemical production faces several significant challenges that must be addressed for industrial implementation. Equipment design represents a primary concern, as traditional laboratory-scale ball mills and grinding systems are not readily scalable to industrial production volumes. The development of larger-scale mechanochemical reactors requires careful consideration of heat management, as the mechanical energy input can generate substantial heat that may lead to product decomposition or unwanted side reactions [14].

Heat management during mechanochemical processing is particularly critical for potassium peroxide synthesis due to the thermal instability of peroxide compounds. Research has shown that temperature control during mechanochemical reactions can be achieved through various strategies, including intermittent milling, the use of cooling systems, and the optimization of milling parameters such as ball-to-powder ratio and rotation speed [15]. The implementation of continuous monitoring systems for temperature and pressure during mechanochemical processing has been identified as essential for maintaining product quality and preventing safety hazards.

Product purification and isolation from mechanochemical synthesis present unique challenges related to the presence of milling media contamination and the need for careful handling of reactive peroxide products. Studies have demonstrated that the use of appropriate milling media, such as zirconia or stainless steel, can minimize contamination issues while maintaining reaction efficiency [14]. Post-synthesis purification typically involves sieving, washing, and controlled drying procedures to remove milling media residues and achieve the desired product purity.

The economic viability of mechanochemical production depends on several factors, including energy consumption, equipment costs, and product yields. Analysis of energy requirements for mechanochemical synthesis has revealed that while the process requires significant electrical energy input for mechanical activation, the overall energy consumption can be lower than thermal synthesis methods due to the absence of high-temperature heating requirements [16]. The development of more efficient milling systems and the optimization of process parameters continue to be active areas of research aimed at improving the economic attractiveness of mechanochemical production.

Safety considerations for mechanochemical synthesis of potassium peroxide are particularly important due to the reactive nature of peroxide compounds and the high-energy mechanical processes involved. The potential for explosion or fire during mechanochemical processing necessitates the implementation of appropriate safety measures, including inert atmosphere processing, explosion-proof equipment, and emergency response protocols [14]. Research has shown that the use of liquid-assisted grinding techniques can help mitigate some safety concerns by providing better temperature control and reducing the risk of dust explosions.

Environmental impact assessment of mechanochemical production reveals both advantages and challenges. The elimination of organic solvents and the reduction of high-temperature processing requirements represent significant environmental benefits compared to conventional synthesis methods [16]. However, the energy-intensive nature of mechanical activation and the potential for equipment wear and maintenance requirements must be considered in comprehensive environmental impact evaluations.

The integration of mechanochemical synthesis with downstream processing operations presents additional scalability challenges. The development of continuous or semi-continuous mechanochemical processes that can be effectively coupled with product isolation and purification systems requires careful process design and optimization [14]. Recent advances in process intensification and modular reactor design offer promising approaches for addressing these integration challenges.

Physical Description

Color/Form

WHITE POWDER

Density

greater than 1 at 20 °C

Melting Point

490 °C

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Oxidizer;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Derivation: Oxidation of potassium in oxygen

Potassium peroxide is formed when potassium is heated in air.